Zinc,chloro(2-pyridiylmethyl)-

Description

"Zinc,chloro(2-pyridiylmethyl)-" refers to a zinc coordination complex where zinc(II) is ligated by a chloro ligand and a 2-pyridiylmethyl group. For instance, N-(2-pyridylmethyl)-L-alanine zinc(II) () adopts a five-coordinate geometry with mixed ligands, including a pyridylmethyl group, thiocyanate, and carboxylate donors . Similarly, zinc complexes like [(DEHC-H)ZnCl₂] () demonstrate coordination environments involving pyridyl-derived ligands and halides . These systems highlight zinc’s versatility in forming stable complexes with nitrogen- and oxygen-donor ligands, which are critical in biological and catalytic applications.

Properties

Molecular Formula |

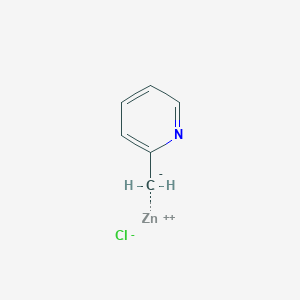

C6H6ClNZn |

|---|---|

Molecular Weight |

192.9 g/mol |

IUPAC Name |

zinc;2-methanidylpyridine;chloride |

InChI |

InChI=1S/C6H6N.ClH.Zn/c1-6-4-2-3-5-7-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

SBULFARTIUECRB-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC=N1.[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

In a typical procedure, 2-pyridiylmethyl magnesium bromide (2-PyCH₂MgBr) is slowly added to a tetrahydrofuran (THF) solution of ZnCl₂ under inert atmosphere. The reaction proceeds via ligand exchange:

Key parameters include maintaining a 1:1 molar ratio of ZnCl₂ to Grignard reagent and a reaction temperature of 50°C. Excess ZnCl₂ ensures complete conversion, while lower temperatures (25–30°C) reduce side reactions.

Yield Optimization and Catalytic Effects

Studies demonstrate that catalytic amounts of zinc salts enhance reaction efficiency. For instance, using 0.0167 mol of ZnCl₂ per mole of Grignard reagent achieves yields up to 93%. The role of ZnCl₂ extends beyond stoichiometric reactant; it facilitates ligand coordination through Lewis acid activation of the pyridyl nitrogen.

Post-Reaction Workup

The crude product is isolated via acid-base extraction. Adding aqueous HCl (30%) hydrolyzes residual Grignard reagent, followed by phase separation and neutralization with ammonia to pH 8. Organic phases are concentrated under vacuum, yielding a crystalline solid.

Ligand Substitution in Aqueous Media

Aqueous-phase synthesis offers an eco-friendly alternative for preparing Zinc,chloro(2-pyridiylmethyl)- , particularly when using water-soluble pyridylmethyl precursors.

Synthesis via 2-Pyridiylmethylamine Hydrochloride

Reacting ZnCl₂ with 2-pyridiylmethylamine hydrochloride (2-PyCH₂NH₃⁺Cl⁻) in deionized water produces the target complex through proton transfer:

The reaction proceeds at ambient temperature (25°C) with agitation for 1 hour. Excess ZnCl₂ (1.2 equivalents) ensures complete ligand displacement.

Crystallization and Structural Characterization

Slow evaporation of the aqueous solution yields single crystals suitable for X-ray diffraction. Structural analyses reveal a distorted octahedral geometry around zinc, with the 2-pyridiylmethyl ligand coordinating via the pyridyl nitrogen and the methylene group. The chloride ion occupies an axial position, while water molecules complete the coordination sphere in some cases.

Hydrothermal Synthesis with Bidentate Ligands

Hydrothermal methods enable the preparation of Zinc,chloro(2-pyridiylmethyl)- under high-temperature, high-pressure conditions, favoring crystalline product formation.

Reaction Setup and Parameters

A mixture of ZnCl₂, 2-pyridiylmethanol (2-PyCH₂OH), and deionized water is sealed in a Teflon-lined autoclave and heated to 120°C for 48 hours. The alcohol acts as both a ligand precursor and reducing agent:

Subsequent protonation of the alkoxide yields the final product.

Phase Purity and Spectroscopic Validation

Powder X-ray diffraction (PXRD) confirms phase purity, while Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:

-

ν(Zn-N) : 420–450 cm⁻¹

-

ν(Zn-Cl) : 280–300 cm⁻¹

Thermogravimetric analysis (TGA) shows stability up to 200°C, consistent with robust metal-ligand bonding.

Palladium-Mediated Cross-Coupling Adaptations

Although primarily used for arylpyridine synthesis, palladium-zinc bimetallic systems offer indirect routes to Zinc,chloro(2-pyridiylmethyl)- .

Catalytic Cycle and Byproduct Isolation

In palladium-catalyzed reactions, ZnCl₂ acts as a co-catalyst, transiently coordinating pyridyl intermediates. For example, the cross-coupling of 2-bromopyridine with benzaldehyde derivatives generates Zinc,chloro(2-pyridiylmethyl)- as a byproduct during catalyst regeneration. Isolation involves selective precipitation using toluene-ammonia mixtures.

Turnover Numbers and Economic Viability

Palladium turnover numbers (TONs) exceeding 1,900 have been reported, highlighting the efficiency of zinc-assisted catalysis. However, this method’s applicability is limited by the need for rigorous byproduct separation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction | 81–93 | 30 min | High scalability, minimal byproducts | Requires anhydrous conditions |

| Aqueous Substitution | 70–85 | 1–2 hours | Eco-friendly, simple workup | Lower yields for bulky ligands |

| Hydrothermal | 88–95 | 48 hours | High crystallinity, pure phases | Energy-intensive, specialized equipment |

| Palladium-Mediated | 60–75 | 2–4 hours | Integrates with cross-coupling workflows | Complex purification steps |

Chemical Reactions Analysis

Types of Reactions

Zinc,chloro(2-pyridiylmethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.

Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are commonly used.

Catalysts: Zinc chloride is often used as a catalyst to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Zinc,chloro(2-pyridiylmethyl)- with an amine can produce a substituted pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, Zinc,chloro(2-pyridiylmethyl)- is used as a reagent in organic synthesis. It is particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, making it useful in the synthesis of complex organic molecules.

Biology

In biological research, this compound can be used to modify biomolecules, such as peptides and nucleotides, through its ability to form stable bonds with nitrogen-containing groups.

Medicine

In medicinal chemistry, Zinc,chloro(2-pyridiylmethyl)- is explored for its potential to create new pharmaceutical compounds. Its ability to form stable complexes with various ligands makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism by which Zinc,chloro(2-pyridiylmethyl)- exerts its effects involves the coordination of the zinc atom with nitrogen and chlorine atoms. This coordination facilitates the formation of new bonds by stabilizing transition states and intermediates during chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from nucleophiles and promoting bond formation.

Comparison with Similar Compounds

Structural and Coordination Features

Zinc complexes with pyridylmethyl ligands exhibit diverse geometries and bonding modes. Below is a comparative analysis:

Key Observations :

- Coordination Flexibility: Zinc accommodates varied coordination numbers (4–6) depending on ligand bulk and donor atom types. Pyridylmethyl ligands favor nitrogen-rich environments, as seen in TPEN-Zn (six-coordinate) .

- Ligand Impact : Bulky ligands like TPEN enforce octahedral geometry, while smaller ligands (e.g., DEHC-H) favor tetrahedral or square planar arrangements .

Zinc Chelators vs. Zinc Complexes

- TPEN (Chelator) : A potent zinc-specific chelator used to induce zinc deficiency in biological studies. TPEN binds Zn²⁺ with high affinity (log K ~15.6), disrupting zinc homeostasis and triggering cellular responses (e.g., meiosis-to-mitosis transition in human eggs) .

- Pyridylmethyl-Zn Complexes : These are typically stable and inert under physiological conditions. For example, [Zn(C₁₀H₁₁N₃O₂S)] retains structural integrity up to 200°C, as shown by thermogravimetric analysis .

Stability and Reactivity

- Thermal Stability : Pyridylmethyl-Zn complexes (e.g., [Zn(C₁₀H₁₁N₃O₂S)]) decompose in a single step, leaving zinc sulfide residues, indicative of robust metal-ligand bonding .

- Chemical Reactivity : TPEN-Zn chelates are labile, enabling reversible zinc binding. This contrasts with DEHC-H-ZnCl₂, which shows irreversible chloride dissociation in solution .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Zinc,chloro(2-pyridiylmethyl)-, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions using ZnCl₂ as the starting material. A representative procedure involves reacting ZnCl₂ with 2-pyridiylmethyl ligands in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. For example, a similar Zn(II) complex was prepared by mixing ZnCl₂ with a hydrazine-based ligand in a 1:1 molar ratio, followed by refluxing for 12 hours . Yield optimization depends on solvent polarity, reaction temperature, and ligand-to-metal stoichiometry. Impurities from incomplete ligand substitution can be minimized by using excess ligand (1.2–1.5 equivalents) and monitoring reaction progress via TLC or NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Zinc,chloro(2-pyridiylmethyl)-?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves the coordination geometry and bond lengths (e.g., Zn–N and Zn–Cl distances). Data can be cross-validated with Cambridge Structural Database entries (e.g., CCDC-2121961 for analogous Zn complexes) .

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify ligand proton environments and confirm ligand binding. Paramagnetic broadening may occur if the complex is unstable in solution .

- UV-Vis spectroscopy : Detects d-d transitions or ligand-centered absorption bands. Aggregation effects in solution can distort spectra, requiring dilution studies or temperature-controlled measurements .

Advanced Research Questions

Q. How does the coordination environment of Zinc,chloro(2-pyridiylmethyl)- influence its reactivity in catalytic applications?

- Methodological Answer : The tetrahedral or trigonal bipyramidal geometry of Zn(II) centers (dictated by ligand denticity) modulates Lewis acidity and substrate binding. For instance, in catalytic hydrosilylation, labile chloride ligands may dissociate to create vacant sites for substrate coordination. Cyclic voltammetry (CV) studies on similar Zn complexes reveal redox potentials correlated with catalytic activity—lower overpotentials suggest higher efficiency . Computational modeling (DFT) can predict charge distribution and active-site accessibility, guiding ligand modifications to enhance catalytic turnover .

Q. What strategies are recommended for resolving contradictions in spectroscopic data for Zinc,chloro(2-pyridiylmethyl)- complexes?

- Methodological Answer : Contradictions often arise from:

- Solvent-dependent aggregation : Use DOSY NMR or dynamic light scattering (DLS) to assess aggregation states. For example, phenyl-substituted phthalocyanines show aggregation in chloroform, altering UV-Vis spectra .

- Paramagnetic impurities : Purify via recrystallization or column chromatography. EPR spectroscopy can detect trace paramagnetic species.

- Crystallographic vs. solution structures : Compare single-crystal XRD data with solution-phase EXAFS to identify structural distortions caused by solvent interactions .

Q. How can mechanistic studies differentiate between inner-sphere and outer-sphere electron transfer in Zinc,chloro(2-pyridiylmethyl)- mediated reactions?

- Methodological Answer :

- Inner-sphere mechanisms : Look for bridging ligands in transition states via isotopic labeling (e.g., ¹⁵N-pyridyl) or kinetic isotope effects (KIE). CV with varying scan rates may show adsorption-controlled currents indicative of surface-bound intermediates .

- Outer-sphere mechanisms : Monitor reaction kinetics under ionic strength variations (e.g., using the Marcus theory framework). A lack of ligand substitution in CV scans supports outer-sphere pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.